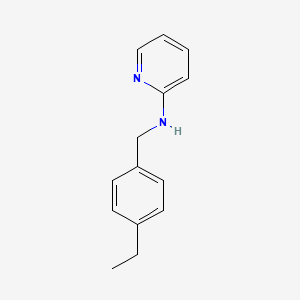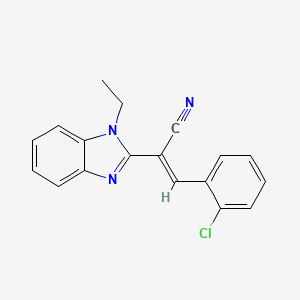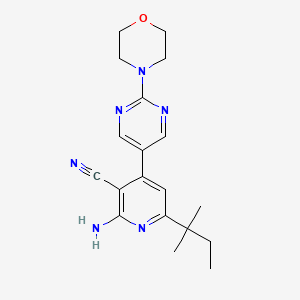![molecular formula C16H15N3OS2 B5297706 N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5297706.png)
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide, also known as compound 1, is a potential drug candidate that has attracted significant attention from researchers due to its promising biological properties. This compound belongs to the class of thiadiazole derivatives, which have been reported to exhibit a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Wirkmechanismus
The mechanism of action of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide 1 is not fully understood. However, several studies have suggested that it may act through multiple pathways. In a study by Zhang et al., it was found that N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide 1 inhibited the activation of NF-κB signaling pathway, which plays a critical role in the regulation of inflammatory responses. Another study by Li et al. suggested that N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide 1 induced apoptosis in human gastric cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
Compound 1 has been shown to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, it has been reported to exhibit antifungal and antibacterial effects. A study by Wang et al. demonstrated that N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide 1 exhibited potent antifungal activity against Candida albicans by disrupting the cell membrane integrity. Another study by Liu et al. reported that N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide 1 exhibited antibacterial activity against Staphylococcus aureus by inhibiting the bacterial cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide 1 in lab experiments is its broad range of biological activities. It has been reported to exhibit anti-inflammatory, anticancer, antifungal, and antibacterial effects, making it a versatile N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide for various research applications. However, one of the limitations of using N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide 1 is its potential toxicity. Several studies have reported that it may exhibit cytotoxic effects against normal cells at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide 1. One of the potential applications is in the development of novel anti-inflammatory and anticancer drugs. Further studies are needed to elucidate the mechanism of action of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide 1 and identify its molecular targets. In addition, more research is needed to evaluate its safety and efficacy in animal models and clinical trials. Another potential direction is in the development of novel antifungal and antibacterial agents. Further studies are needed to optimize the structure-activity relationship of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide 1 and identify more potent analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide 1 has been reported in several studies. One of the most common methods involves the reaction of 2-aminothiophene with 3-phenylpropyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with thionyl chloride and 1,3,4-thiadiazole-2-thiol to yield N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide 1. The purity of the N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can be improved by recrystallization from ethanol or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory, anticancer, and antimicrobial effects. In a study conducted by Zhang et al., N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide 1 was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Another study by Li et al. demonstrated that N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide 1 exhibited significant anticancer activity against human gastric cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-15(13-9-5-11-21-13)17-16-19-18-14(22-16)10-4-8-12-6-2-1-3-7-12/h1-3,5-7,9,11H,4,8,10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILAVPFHHSRROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5297626.png)

![N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5297642.png)


![N-[2-(2,5-dimethylphenoxy)ethyl]-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5297668.png)
![1,6-dimethyl-N-[(1-propylcyclobutyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297675.png)


![7-(3,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5297694.png)
![4-{3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5297698.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5297703.png)
![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5297720.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5297727.png)